molecular formula C22H16Cl2N2O3 B5156733 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide

Cat. No. B5156733
M. Wt: 427.3 g/mol
InChI Key: GLUHUYNORRLPGB-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide, also known as BDP-9066, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is a selective antagonist of the P2X7 receptor, which plays a crucial role in the immune system and has been implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide is a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. This receptor is expressed on various immune cells, including macrophages, dendritic cells, and T cells. Activation of the P2X7 receptor leads to the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and the formation of pores in the cell membrane, which can lead to cell death. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide blocks the activation of the P2X7 receptor, thereby reducing the release of pro-inflammatory cytokines and preventing cell death.
Biochemical and Physiological Effects:
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-1β and TNF-α, in animal models of inflammation and cancer. It has also been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. In addition, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide has been shown to protect neurons from damage by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide has several advantages for lab experiments. It is a highly selective antagonist of the P2X7 receptor, which makes it a useful tool for studying the role of this receptor in various diseases. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are some limitations to using N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide in lab experiments. It has relatively low solubility in water, which can limit its use in certain assays. In addition, its effects on other purinergic receptors, such as P2X4 and P2X3, have not been fully characterized, which could limit its specificity in certain experiments.

Future Directions

There are several future directions for research on N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide. One area of interest is the development of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Clinical trials are needed to evaluate the safety and efficacy of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide in humans. Another area of interest is the characterization of the effects of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide on other purinergic receptors, which could provide insights into the mechanisms underlying its biological effects. Finally, the development of new analogs of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide with improved solubility and specificity could further enhance its utility as a research tool and therapeutic agent.

Synthesis Methods

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide involves several steps, starting with the reaction of 2,4-dichloro-6-methylphenol with 2-chloroacetic acid to form 2-(2,4-dichloro-6-methylphenoxy)acetic acid. This intermediate is then reacted with 4-(1,3-benzoxazol-2-yl)aniline in the presence of a coupling agent to form N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide. The purity and yield of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide can be improved by using various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies. For example, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and glioblastoma. It has also been shown to reduce inflammation in animal models of arthritis and multiple sclerosis. In addition, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide has been shown to protect neurons from damage in animal models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O3/c1-13-10-15(23)11-17(24)21(13)28-12-20(27)25-16-8-6-14(7-9-16)22-26-18-4-2-3-5-19(18)29-22/h2-11H,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUHUYNORRLPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide

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